1,2-Cyclopentanediol, 1-methyl-, trans-
Overview
Description
1,2-Cyclopentanediol, 1-methyl-, trans- is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.1583 g/mol . This compound is a stereoisomer, specifically the trans-isomer, of 1-methyl-1,2-cyclopentanediol. It is characterized by the presence of two hydroxyl groups (-OH) attached to a cyclopentane ring, with a methyl group (-CH₃) substituent at the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclopentanediol, 1-methyl-, trans- can be synthesized through various methods. One common approach involves the stereoselective synthesis via γ-lactones. This method includes the intramolecular opening of a 4-epoxy-4-methyl-γ-lactone, yielding the desired trans-isomer . Another method involves the use of ion-molecule reactions with chemical ionization in the positive ion mode using dimethyl ether, acetonitrile, and 2-S-pyrrolidinemethanol as reagent gases .
Industrial Production Methods
Industrial production methods for 1,2-Cyclopentanediol, 1-methyl-, trans- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, stereoselective synthesis, and purification processes such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclopentanediol, 1-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-methyl-1,2-cyclopentanedione.
Reduction: Formation of 1-methylcyclopentanol.
Substitution: Formation of 1-methyl-1,2-dihalocyclopentane derivatives.
Scientific Research Applications
1,2-Cyclopentanediol, 1-methyl-, trans- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1,2-Cyclopentanediol, 1-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to produce active metabolites.
Comparison with Similar Compounds
1,2-Cyclopentanediol, 1-methyl-, trans- can be compared with other similar compounds, such as:
1,2-Cyclopentanediol, 1-methyl-, cis-: The cis-isomer has different stereochemistry, leading to variations in physical and chemical properties.
1,2-Cyclohexanediol, 1-methyl-, trans-: This compound has a six-membered ring, resulting in different reactivity and applications.
1,3-Cyclopentanediol, 1-methyl-, trans-: The position of the hydroxyl groups differs, affecting the compound’s reactivity and interactions.
The uniqueness of 1,2-Cyclopentanediol, 1-methyl-, trans- lies in its specific stereochemistry and the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
1-methylcyclopentane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZBNRSGTBIHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942745 | |
Record name | 1-Methylcyclopentane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-67-6, 20557-45-3 | |
Record name | 1-Methyl-1,2-cyclopentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5447-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclopentanediol, 1-methyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020557453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 1-methyl-, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC17488 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylcyclopentane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2R)-1-methylcyclopentane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.